molecular formula C25H26N2O2 B4535105 N-(diphenylmethyl)-4-(pentanoylamino)benzamide

N-(diphenylmethyl)-4-(pentanoylamino)benzamide

Cat. No. B4535105
M. Wt: 386.5 g/mol
InChI Key: IAGWMVNVUHKRLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(diphenylmethyl)-4-(pentanoylamino)benzamide and related compounds involves various chemical reactions. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone can yield N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one, demonstrating the complexity and specificity required in synthesizing similar compounds (Tokumitsu & Hayashi, 1980).

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques, including X-ray diffraction, IR, 1H and 13C NMR, and UV–Vis spectra. Studies provide detailed insights into the optimized geometrical structure, harmonic vibrational frequencies, and chemical shifts, underscoring the importance of molecular structure analysis in understanding the properties and potential applications of these compounds (Demir et al., 2016).

Chemical Reactions and Properties

Research on N-(diphenylmethyl)-4-(pentanoylamino)benzamide and similar compounds includes exploring their reactions and chemical properties. For example, the reaction of N-(4-Pyridylmethyl)benzamide N-oxides with 1,3-diphenyl-1,3-propanedione in specific conditions can yield compounds with potential applications, highlighting the diverse reactivity and functional utility of these compounds (Braña et al., 1990).

Physical Properties Analysis

The study of the physical properties of N-(diphenylmethyl)-4-(pentanoylamino)benzamide and related compounds, such as solubility, melting point, and crystalline structure, is crucial for their application in various fields. The crystal structure of N-(diphenylphosphoryl)benzamide, for example, was solved to understand its polymeric frame and the infinite chains of molecules formed by hydrogen bonds, offering insights into the physical characteristics that influence the compound's stability and reactivity (Kariaka et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, of N-(diphenylmethyl)-4-(pentanoylamino)benzamide are essential for its potential applications. Studies often focus on the synthesis and evaluation of derivatives for activities such as anti-tubercular properties, which rely on understanding these chemical properties for effective application (Dighe et al., 2012).

properties

IUPAC Name

N-benzhydryl-4-(pentanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O2/c1-2-3-14-23(28)26-22-17-15-21(16-18-22)25(29)27-24(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,15-18,24H,2-3,14H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGWMVNVUHKRLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(diphenylmethyl)-4-(pentanoylamino)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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